molecular formula C16H12N6 B13884203 N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13884203
M. Wt: 288.31 g/mol
InChI Key: PHVFCYYXKUXNFO-UHFFFAOYSA-N
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Description

N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of triazolopyrazine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases play crucial roles in cell proliferation and angiogenesis. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that this compound can bind to the active sites of these kinases, thereby blocking their activity .

Properties

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C16H12N6/c1-2-6-13(7-3-1)19-16-20-15-14(12-5-4-8-17-11-12)18-9-10-22(15)21-16/h1-11H,(H,19,21)

InChI Key

PHVFCYYXKUXNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C=CN=C(C3=N2)C4=CN=CC=C4

Origin of Product

United States

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